molecular formula C8H16O B1346704 Cycloheptanemethanol CAS No. 4448-75-3

Cycloheptanemethanol

Cat. No. B1346704
CAS RN: 4448-75-3
M. Wt: 128.21 g/mol
InChI Key: BMCQFFXPECPDPS-UHFFFAOYSA-N
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Patent
US06482951B2

Procedure details

To a stirred solution of borane tetrahydrofuran complex (95 mL of 1.5 M solution in tetrahydrofuran/ether) under argon at 0° C. was added cycloheptanecarboxylic acid (10.05 g; 69.3 mmol) in 30 mL tetrahydrofuran. After 2 h, the mixture was quenched by careful addition of methanol and the mixture concentrated in vacuo. The residue was taken up into ethyl acetate and washed with successively with 1N HCl, saturated sodium bicarbonate and brine solutions. The organic layer was dried (sodium sulfate) filtered and concentrated in vacuo to give 9.19 g (100%) of cycloheptane methanol as a colorless oil.
Quantity
95 mL
Type
reactant
Reaction Step One
Quantity
10.05 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O1CCCC1.B.[CH:7]1([C:14](O)=[O:15])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1>O1CCCC1>[CH:7]1([CH2:14][OH:15])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1 |f:0.1|

Inputs

Step One
Name
Quantity
95 mL
Type
reactant
Smiles
O1CCCC1.B
Name
Quantity
10.05 g
Type
reactant
Smiles
C1(CCCCCC1)C(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was quenched by careful addition of methanol
CONCENTRATION
Type
CONCENTRATION
Details
the mixture concentrated in vacuo
WASH
Type
WASH
Details
washed with successively with 1N HCl, saturated sodium bicarbonate and brine solutions
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CCCCCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 9.19 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 103.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.